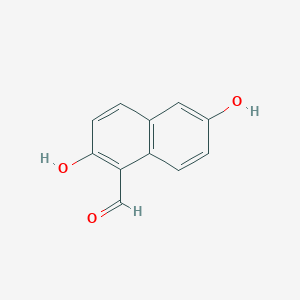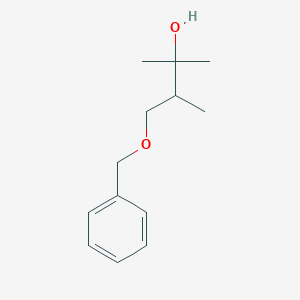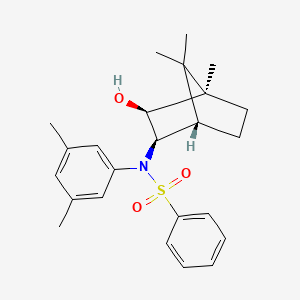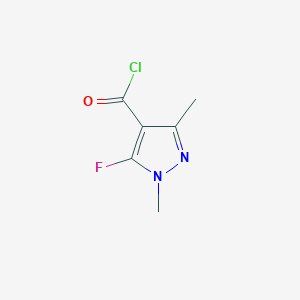
2,6-Dihydroxy-1-naphthaldehyde
描述
2,6-Dihydroxy-1-naphthaldehyde is an organic compound with the molecular formula C11H8O3 It is a derivative of naphthalene, characterized by the presence of two hydroxyl groups at the 2 and 6 positions and an aldehyde group at the 1 position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dihydroxy-1-naphthaldehyde can be achieved through several methods. One common approach involves the oxidation of 2,6-dihydroxynaphthalene using reagents such as potassium permanganate or chromium trioxide. Another method includes the formylation of 2,6-dihydroxynaphthalene using the Reimer-Tiemann reaction, where chloroform and sodium hydroxide are used under controlled conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. The choice of oxidizing agents and reaction parameters is crucial to minimize by-products and enhance efficiency .
化学反应分析
Types of Reactions: 2,6-Dihydroxy-1-naphthaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, sulfonic acids under acidic or basic conditions.
Major Products:
Oxidation: 2,6-Dihydroxy-1-naphthoic acid.
Reduction: 2,6-Dihydroxy-1-naphthylmethanol.
Substitution: Various substituted naphthaldehydes depending on the reagents used.
科学研究应用
2,6-Dihydroxy-1-naphthaldehyde has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and polymers.
Biology: It is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
作用机制
The mechanism of action of 2,6-Dihydroxy-1-naphthaldehyde involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The hydroxyl groups can form hydrogen bonds, while the aldehyde group can undergo nucleophilic addition reactions. These properties make it a versatile compound in both synthetic and biological contexts .
相似化合物的比较
2,6-Dihydroxynaphthalene: Lacks the aldehyde group, making it less reactive in certain types of reactions.
2-Hydroxy-1-naphthaldehyde: Contains only one hydroxyl group, resulting in different reactivity and applications.
1,5-Dihydroxynaphthalene: Similar structure but with hydroxyl groups at different positions, leading to distinct chemical behavior.
Uniqueness: 2,6-Dihydroxy-1-naphthaldehyde is unique due to the combination of two hydroxyl groups and an aldehyde group on the naphthalene ring. This unique structure allows for a diverse range of chemical reactions and applications, making it a valuable compound in various fields of research and industry .
属性
IUPAC Name |
2,6-dihydroxynaphthalene-1-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O3/c12-6-10-9-3-2-8(13)5-7(9)1-4-11(10)14/h1-6,13-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRBJZNAPDVBCQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2C=O)O)C=C1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80470484 | |
| Record name | 2,6-dihydroxy-1-naphthaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80470484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20258-98-4 | |
| Record name | 2,6-dihydroxy-1-naphthaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80470484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![2,2,7-Trimethyl-2H-pyrano[4,3-b]pyran-5-one](/img/structure/B1624853.png)


![1-[3-(4-Methyl-piperazin-1-YL)-phenyl]-ethanone](/img/structure/B1624861.png)


![5,6,7,8-Tetramethylidenebicyclo[2.2.2]oct-2-ene](/img/structure/B1624865.png)



